

Head-to-head comparison of different SOS1targeting PROTACs in preclinical models

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Compound of Interest

Compound Name: SOS1 Ligand intermediate-6

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A Head-to-Head Comparison of Preclinical SOS1-Targeting PROTACs

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of different Son of Sevenless 1 (SOS1)-targeting Proteolysis Targeting Chimeras (PROTACs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. By catalyzing the exchange of GDP for GTP on RAS, SOS1 promotes downstream signaling through pathways like the MAPK/ERK cascade, driving cell proliferation and survival. Targeting SOS1 with PROTACs, which induce its degradation through the ubiquitin-proteasome system, has emerged as a promising therapeutic strategy for KRAS-mutant cancers. This guide compares several key preclinical SOS1-targeting PROTACs based on published data.

Key SOS1-Targeting PROTACs in Preclinical Development

Several distinct SOS1-targeting PROTACs have been described in the literature, each with unique structural features and preclinical performance profiles. The most prominent examples include P7, SIAIS562055, Degrader 4, Compound 9d, and ZZ151. These molecules typically



consist of a ligand that binds to SOS1, another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau), and a linker connecting the two.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo performance of these SOS1-targeting PROTACs based on available preclinical data. It is important to note that these values are not from direct head-to-head studies and were generated in different laboratories under varying experimental conditions.

In Vitro Degradation and Potency



PROTA C	Target Ligand	E3 Ligase Ligand	Cell Line	DC50 ¹	D _{max²} (%)	IC ₅₀ ³ (Prolifer ation)	Notes
P7	BI-3406 analog	Lenalido mide (CRBN)	SW620 (KRAS G12V)	0.59 μΜ	87	>10 μM	IC ₅₀ in CRC PDOs was 5- fold lower than BI- 3406[1] [2]
HCT116 (KRAS G13D)	0.75 μΜ	76	Not reported				
SW1417 (KRAS G12D)	0.19 μΜ	83	Not reported				
SIAIS562 055	BI-3406 analog	CRBN Ligand	MIA PaCa-2 (KRAS G12C)	Not reported	>90	~100 nM	Kd for SOS1 binding is 95.9 nM[3][4] [5]
AsPC-1 (KRAS G12D)	Not reported	>90	~1 μM	Blocks KRAS G12C/D- SOS1 interactio n with IC50 of 95.7/134. 5 nM[4] [5]			-



Degrader 4	Novel SOS1 Inhibitor	Pomalido mide (CRBN)	NCI- H358 (KRAS G12C)	13 nM	Not reported	5 nM	
Compou nd 9d	SOS1 Agonist	VHL Ligand	NCI- H358 (KRAS G12C)	98.4 nM	92.5 (at 1 μM)	~100 nM	First-in- class agonist- based SOS1 PROTAC [6]
AsPC-1 (KRAS G12D)	Not reported	>90	~500 nM				
ZZ151	BI-3406 analog	CRBN Ligand	MIA PaCa-2 (KRAS G12C)	<10 nM	>90	~10 nM	Optimize d linker design for potent degradati on[7]
PANC-1 (KRAS G12D)	<10 nM	>90	~20 nM				

 $^{^1}DC_{50}$: Half-maximal degradation concentration. $^2D_{max}$: Maximum degradation. $^3IC_{50}$: Half-maximal inhibitory concentration.

In Vivo Efficacy in Xenograft Models

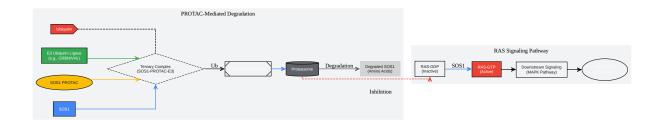


PROTAC	Animal Model	Tumor Type	Dosing	Tumor Growth Inhibition (TGI)	Reference
Degrader 4	NCI-H358 Xenograft	Lung Cancer	30 mg/kg, bid, i.p.	58.8%	[8]
Compound 9d	NCI-H358 Xenograft	Lung Cancer	20 mg/kg, qd, i.p.	86.1%	[6]
SIAIS562055	K562 Xenograft	CML	20 mg/kg, qd, i.p.	76.7%	[4]
ZZ151	MIA PaCa-2 Xenograft	Pancreatic Cancer	50 mg/kg, qd, i.p.	Significant tumor regression	[7]

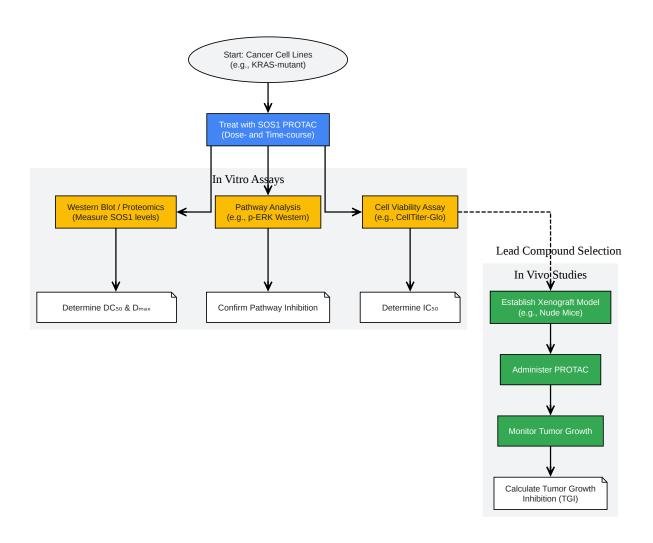
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.









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